molecular formula C17H16O5 B1342259 Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate CAS No. 937601-95-1

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Cat. No.: B1342259
CAS No.: 937601-95-1
M. Wt: 300.3 g/mol
InChI Key: VFAYDBUDLWHMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate: is an organic compound with the molecular formula C17H16O5. It is a derivative of benzoate, featuring a formylphenoxy group and an ethoxy linkage. This compound is often used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with methyl 3-hydroxybenzoate and 4-formylphenol.

    Etherification: The hydroxyl group of methyl 3-hydroxybenzoate is etherified with 2-bromoethanol to form methyl 3-(2-hydroxyethoxy)benzoate.

    Formylation: The hydroxyl group of methyl 3-(2-hydroxyethoxy)benzoate is then reacted with 4-formylphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a catalyst like pyridine.

Major Products:

    Oxidation: Methyl 3-(2-(4-carboxyphenoxy)ethoxy)benzoate.

    Reduction: Methyl 3-(2-(4-hydroxyphenoxy)ethoxy)benzoate.

    Substitution: Methyl 3-(2-(4-aminophenoxy)ethoxy)benzoate or Methyl 3-(2-(4-alkoxyphenoxy)ethoxy)benzoate.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate depends on its functional groups. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

  • Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate
  • Methyl 4-(2-formylphenoxy)benzoate
  • Methyl 2-(4-formylphenoxy)benzoate

Uniqueness: Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is unique due to its specific substitution pattern and the presence of both formyl and ethoxy groups. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-17(19)14-3-2-4-16(11-14)22-10-9-21-15-7-5-13(12-18)6-8-15/h2-8,11-12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAYDBUDLWHMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594788
Record name Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-95-1
Record name Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.